molecular formula C13H16ClNO B11874709 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride

Cat. No.: B11874709
M. Wt: 237.72 g/mol
InChI Key: ATVRMNQQDVENIG-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is a bicyclic alkaloid derivative characterized by a fused pyridine-isoquinoline scaffold. This compound is synthesized via redox-annulation reactions between cyclic amines (e.g., tetrahydroisoquinoline, THIQ) and β-ketoaldehydes, as demonstrated by Chen and Seidel . The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Key spectral data include $ ^1H $ NMR resonances (e.g., δ 3.27–3.21 ppm for methine protons) and $ ^{13}C $ NMR signals (e.g., δ 214.4 ppm for carbonyl carbons) . Its molecular weight, confirmed by ESI–MS (m/z 262.0–306.2), varies with substituents .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11;/h1-4,13H,5-9H2;1H

InChI Key

ATVRMNQQDVENIG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1=O.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : A mixture of n-heptane and water (1.5:3 v/v) is employed to facilitate phase transfer catalysis.

  • Temperature : The reaction is conducted at 35°C for 48 hours, achieving >90% conversion of F3.

  • Scale : Industrial-scale batches (118.2 kg of F3) yield 141.1 kg (85.6%) of the target compound after filtration and drying.

Mechanistic Insight :
The dimethylamino group in F1 acts as a leaving group, enabling the formation of an iminium intermediate. This intermediate undergoes cyclization with the dihydroisoquinoline moiety, followed by protonation to yield the hydrochloride salt.

Photoredox-Catalyzed Cyclization

Visible light photoredox catalysis offers an alternative route, particularly for generating the tetrahydroisoquinoline scaffold. This method exploits the oxidation of tertiary amines to iminium ions, which undergo intramolecular cyclization.

Key Steps:

  • Substrate Preparation : A Baylis-Hillman reaction between methyl vinyl ketone and isobutyraldehyde forms an α,β-unsaturated ketone.

  • Aza-Michael Addition : Tetrahydroisoquinoline derivatives conjugate with the enone system.

  • Cyclization : Using Ru(bpy)₃Cl₂ as a catalyst under visible light (450 nm), the enol ether intermediate undergoes oxidative cyclization to form the pyrido[2,1-a]isoquinoline core.

Advantages :

  • Avoids stoichiometric oxidants like DDQ.

  • Enables stereoselective formation of the C3 and C11b chiral centers.

Optical Resolution and Reduction Approaches

For enantiomerically pure derivatives, early-stage optical resolution is critical. A patented method resolves racemic enamine intermediates using chiral resolving agents (e.g., (S)-camphorsulfonic acid), followed by hydride reduction.

Process Overview:

  • Enamine Formation : Reacting 3-((dimethylamino)methyl)-5-methylhexan-2-one with dihydroisoquinoline yields a racemic enamine.

  • Resolution : The (S)-enantiomer is selectively precipitated as a camphorsulfonate salt.

  • Reduction : Sodium borohydride reduces the enamine to the secondary amine, which is protonated to form the hydrochloride salt.

Yield : 70–75% after recrystallization.

Multi-Step Synthesis via Baylis-Hillman and Aza-Michael Reactions

A six-step synthesis from commercially available precursors involves:

  • Baylis-Hillman Reaction : Methyl vinyl ketone and isobutyraldehyde form an α-hydroxy ketone.

  • Acetylation : Protection of the hydroxyl group as an acetate.

  • Aza-Michael Addition : Conjugate addition of tetrahydroisoquinoline to the enone.

  • Reduction : Hydrogenation of the alkene using Pd/C.

  • Cyclization : Photoredox-mediated annulation.

  • Salt Formation : Treatment with HCl in ethanol.

Critical Parameters :

  • Solvent choice (acetonitrile/water) minimizes side reactions during cyclization.

  • Triisopropylsilyl (TIPS) protection of the enol ether enhances cyclization efficiency.

Industrial-Scale Process Optimization

Large-scale production prioritizes cost-effectiveness and safety:

Table 1: Comparison of Industrial Methods

MethodSolvent SystemTemperature (°C)Yield (%)Purity (%)
Biphasic Condensationn-Heptane/Water3585.6>99.5
PhotoredoxMeCN/H₂O (10:1)256898.2
Optical ResolutionTHF/MeOH0–57099.8

Key Findings :

  • Biphasic condensation is favored for scale-up due to simpler workup and higher yields.

  • Photoredox methods, while innovative, require specialized equipment and exhibit lower yields.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Tertiary Amines : Unwanted amide byproducts arise during photoredox cyclization. Using TIPS-protected enol ethers suppresses this pathway.

  • Racemization : Late-stage resolution risks enantiomer interconversion. Early chiral resolution with (S)-camphorsulfonic acid mitigates this issue.

Solvent Selection

  • Polar aprotic solvents (e.g., THF) improve cyclization kinetics but complicate recycling. n-Heptane/water systems offer easier phase separation and reduced environmental impact .

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in photoredox-mediated cyclization reactions. A visible light-driven method enables the synthesis of (±)-9,10-dimethoxy derivatives (e.g., 9 ) via cyclization of TIPS enol ether intermediates under oxidative conditions . This reaction proceeds at room temperature using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst and produces water as a byproduct.

Reaction Type Conditions Key Product
Oxidative cyclizationVisible light, CH₃CN, 24h, RT(±)-9,10-Dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

NLRP3 Inflammasome Modulation

While primarily a biological interaction, the hydrochloride derivative inhibits NLRP3 inflammasome activation in macrophages through redox-dependent mechanisms. This involves:

  • Reduction of reactive oxygen species (ROS) , leading to decreased IL-1β secretion .

  • Upregulation of Nrf2 , a transcription factor that suppresses NLRP3 priming .

Target Effect Experimental Model
NLRP3 inflammasomeInhibition of caspase-1 activationTHP-1 macrophages, NLRP3(−/−) mice
Nrf2 pathwayEnhanced antioxidant responseBone-marrow-derived macrophages (BMDMs)

Structural Analogues and Comparative Reactivity

The compound shares reactivity patterns with related isoquinoline derivatives but differs in regioselectivity due to its fused pyridine ring. Key comparisons include:

Compound Reactivity Profile Distinct Feature
(±)-Tetrabenazine Selective vesicular monoamine transporter inhibitionMethoxy substituents enhance CNS penetration
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one Chloro substituent enhances electrophilic substitution at C10Higher potency in NLRP3 inhibition
(R)-Praziquanamine Chiral center at 11b position alters enantioselective interactionsUsed in antiparasitic drug synthesis

Synthetic Pathways

Industrial synthesis typically involves:

  • Condensation of pyridine and isoquinoline precursors under acidic conditions.

  • Purification via crystallization or chromatography to isolate the hydrochloride salt .

Step Key Reagents/Conditions Yield Optimization
Precursor couplingH₂SO₄, ethanol, refluxContinuous flow reactors improve scalability
Salt formationHCl gas in anhydrous etherControlled pH ensures high purity

Stability and Degradation

The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions. Degradation pathways include:

  • Hydrolysis in aqueous media, leading to ring-opening products.

  • Oxidation at the pyridine nitrogen under strong oxidizing agents (e.g., KMnO₄) .

Pharmacological Derivatization

Modifications to the core structure enhance therapeutic utility:

  • Methoxy groups at C9/C10 improve blood-brain barrier permeability .

  • Chloro substituents at C10 increase anti-inflammatory activity .

Key Research Findings

  • The compound’s inhibition of NLRP3 inflammasome is dose-dependent, with IC₅₀ values <10 μM in murine macrophages .

  • Photoredox cyclization achieves >80% yield for dimethoxy derivatives, highlighting its synthetic versatility .

For further details on biological mechanisms, refer to the NLRP3 and Nrf2 pathways . Experimental protocols for photoredox reactions are available in PMC literature .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. For instance, certain derivatives have shown significant activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating potent antiproliferative effects . The mechanism of action is believed to involve the inhibition of specific pathways essential for cancer cell survival.
  • Neuropharmacological Effects
    • Compounds similar to 3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride have been investigated for their potential role as orexin receptor antagonists. These receptors are implicated in various neurodegenerative disorders and sleep-related issues. By modulating orexin signaling, these compounds may provide therapeutic benefits for conditions such as insomnia and narcolepsy .
  • Anti-inflammatory Properties
    • Some studies have suggested that isoquinoline derivatives possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic advancements.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of isoquinoline derivatives were synthesized and tested for their anticancer activity. Among them, one derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating strong antiproliferative properties. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuropharmacological Applications

Research published in Neuropharmacology explored the effects of pyridoisoquinoline derivatives on orexin receptors. The study demonstrated that specific compounds could effectively antagonize orexin receptors, leading to reduced wakefulness and potential applications in treating sleep disorders .

Table: Summary of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibition of cancer cell proliferationIC50 values < 10 µM against specific cell lines
NeuropharmacologyModulation of orexin receptors for sleep disordersEffective antagonism leading to reduced wakefulness
Anti-inflammatory EffectsPotential reduction in inflammatory markersEvidence from derivative studies indicating anti-inflammatory properties

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural Analogues with Pyrido[2,1-a]isoquinoline Scaffolds

Compounds sharing the pyrido[2,1-a]isoquinoline core but differing in substituents include:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR) Ref.
1i (trans-3-ethyl-9,10-dimethoxy) Ethyl, dimethoxy 51 96–98 δ 126.6 (aromatic C), IR 1698 cm$ ^{-1} $ (C=O)
1e (3,3-dimethyl-11b-phenyl) Dimethyl, phenyl 51 101–104 δ 214.4 (C=O), m/z 306.2 [M + H]$ ^+ $
cis-1g (3,3-dimethyl-1-phenyl) Dimethyl, phenyl (cis) 35 114–117 δ 127.9 (aromatic C), IR 1813 cm$ ^{-1} $
trans-1g (3,3-dimethyl-1-phenyl) Dimethyl, phenyl (trans) 18 98–100 δ 127.7 (aromatic C), IR 1895 cm$ ^{-1} $
3-Isobutyl-9,10-dimethoxy Isobutyl, dimethoxy 85.6 N/A Large-scale synthesis (139 kg yield)

Key Observations :

  • Substituent Effects : Bulky groups (e.g., isobutyl in ) improve synthetic yields (85.6%) compared to smaller alkyl chains (e.g., ethyl in : 51%). Steric hindrance may reduce byproduct formation.
  • Stereochemistry : Diastereomers (e.g., cis-1g vs. trans-1g) exhibit distinct melting points (114–117°C vs. 98–100°C) and yields (35% vs. 18%), highlighting stereochemical challenges in synthesis .
  • Aromatic Substitution : Phenyl-substituted derivatives (e.g., 1e) show upfield $ ^{13}C $ NMR shifts (δ 127.7–129.0 ppm) due to electron-donating effects .
Pyrazino[2,1-a]isoquinoline Derivatives

Compounds with a pyrazine ring instead of pyridine exhibit distinct pharmacological profiles:

Compound Name Core Structure Yield (%) Melting Point (°C) Application Ref.
Praziquantel (PZQ) Pyrazino[2,1-a]isoquinoline 56 133 Anthelmintic drug
Cyclopentyl-methanone (18) Pyrazino[2,1-a]isoquinoline 32 N/A Experimental
Phenyl-methanone (20) Pyrazino[2,1-a]isoquinoline 69 N/A High-yield synthesis

Key Observations :

  • Heterocyclic Impact: Pyrazino derivatives (e.g., PZQ) show higher melting points (133°C) than pyrido analogues, likely due to enhanced hydrogen bonding .
  • Yield Variance: Phenyl-substituted pyrazino compounds (69% yield) outperform cyclopentyl analogues (32%), suggesting aryl groups stabilize intermediates .
Structurally Related Bicyclic Alkaloids

Compounds with modified ring systems or substituents:

Compound Name (CAS No.) Similarity Score Structural Difference Ref.
3-Isobutyl-9,10-dimethoxy (718635-93-9) 0.65 Isobutyl substituent, dimethoxy
Tetrabenazine (58-46-8) 0.90 Benzylamine side chain
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one (6729-50-6) 0.64 Seven-membered azepine ring

Key Observations :

  • Bioactivity: Tetrabenazine (similarity 0.90), used for Huntington’s disease, shares a tetrahydroisoquinoline core but lacks the pyridine ring .
  • Ring Size : Benzoazepine derivatives (similarity 0.64) exhibit reduced planarity, affecting binding affinity compared to pyrido analogues .

Biological Activity

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride (CAS Number: 20821-40-3) is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆ClNO
  • Molecular Weight : 237.72 g/mol
  • Structure : The compound features a pyridoisoquinoline core, which is significant in various bioactive molecules.

Biological Activity Overview

Research indicates that compounds related to pyridoisoquinolines exhibit a range of biological activities including:

  • Antimicrobial : Demonstrated effectiveness against various bacterial strains.
  • Cytotoxicity : Potential applications in cancer treatment through induction of apoptosis in cancer cells.
  • Neuroprotective Effects : May offer protective benefits in neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that derivatives of the pyrido[2,1-a]isoquinoline structure possess significant antimicrobial properties. For example:

  • Mechanism : The inhibition of bacterial RNA polymerase has been noted as a key action point for antimicrobial efficacy .
  • Case Study : A related compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer models:

  • Mechanism : Induction of apoptosis through mitochondrial pathways has been documented .
  • Case Study : In vitro studies indicated significant cell death in specific cancer cell lines when treated with this compound .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells .
  • Case Study : Animal models have shown reduced symptoms of neurodegeneration when treated with this compound .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial RNA polymerase
CytotoxicityInduction of apoptosis
NeuroprotectionReduction of oxidative stress

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 303 for nitro derivatives) .
  • Infrared Spectroscopy (IR) : Carbonyl stretches (~1700 cm1^{-1}) verify lactam formation .
    Advanced Application : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve complex regiochemistry in polycyclic analogs .

How does the compound’s mechanism of action compare to structurally related Nrf2 activators?

Advanced Research Question
Unlike classic activators (e.g., sulforaphane), this compound:

  • Binds Keap1 Cysteine Residues : Aroylmethylene groups form covalent adducts with Keap1’s Cys151, disrupting Nrf2 ubiquitination .
  • Tissue-Specific Effects : Demonstrates higher potency in hepatic vs. neuronal cells due to differential expression of metabolic enzymes .
    Validation : Competitive binding assays (SPR) and knockout models (Keap1/^{-/-}) validate target engagement .

What strategies mitigate solubility challenges during in vivo studies?

Advanced Research Question

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) .
  • Prodrug Design : Esterification of methoxy groups enhances intestinal absorption in rodent pharmacokinetic studies .
    Methodological Note : Use dynamic light scattering (DLS) to assess aggregation in biological buffers .

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